4-(4-fluorophenyl)piperidin-4-ol Hydrochloride - 3929-30-4

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

Catalog Number: EVT-327818
CAS Number: 3929-30-4
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The versatility of 4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride makes it a valuable intermediate in synthesizing various biologically active compounds. It serves as a crucial building block in the preparation of Fenspiride, a drug used to treat respiratory disorders [].

Ligand Design in Catalysis:

Research has explored the potential of 4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride derivatives as ligands in catalysis. One study reported the development of a unimolecular tetrakis(piperidin-4-ol) ligand, derived from 4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride, for use in Suzuki-Miyaura cross-coupling reactions [, ].

Molecular Structure Analysis

4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride exhibits specific structural features influencing its reactivity and interactions. The piperidine ring predominantly adopts a chair conformation, with the hydroxyl and 4-fluorophenyl substituents often occupying equatorial positions for steric reasons []. The presence of a hydrogen bond donor (hydroxyl group) and potential hydrogen bond acceptors (nitrogen in the piperidine ring and the fluorine atom) contributes to its ability to engage in intermolecular interactions, influencing its physical properties and potential binding affinities.

Chemical Reactions Analysis

4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride readily participates in various chemical reactions due to the presence of reactive functional groups. The hydroxyl group can undergo esterification, etherification, and oxidation reactions, providing access to a diverse range of derivatives []. The nitrogen atom in the piperidine ring can be alkylated, acylated, or used to form amides and other nitrogen-containing functional groups, further expanding its synthetic utility [, ].

Mechanism of Action

While 4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride itself may not possess a defined mechanism of action as it is not a pharmaceutical, its derivatives often exhibit biological activity. These activities stem from the interaction of the molecule's structural elements, such as the piperidine ring and the 4-fluorophenyl group, with specific biological targets like enzymes or receptors [, , , , , , , , ]. The exact mechanism varies depending on the specific derivative and its target.

Impurity Characterization in Pharmaceutical Research:

4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride has been identified as a potential degradation impurity in Paroxetine Hydrochloride Hemihydrate, a medication used to treat depression and anxiety disorders []. Detecting and characterizing such impurities are crucial for ensuring the safety and efficacy of pharmaceutical products.

(3S,4R)-3-{[(6-Chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine

    Compound Description: This compound, identified as Impurity-1, was found as a degradation impurity of paroxetine hydrochloride hemihydrate in stress studies using hydrochloric acid and hydrogen peroxide. []

    Relevance: (3S,4R)-3-{[(6-Chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine shares a core structure with 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, both containing the 4-(4-fluorophenyl)piperidine moiety. The difference lies in the substitution at the 3-position of the piperidine ring, where the related compound has a [(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl substituent.

[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol

    Compound Description: This compound, identified as Impurity-2, emerged as another degradation impurity of paroxetine hydrochloride hemihydrate during stress testing with hydrochloric acid and hydrogen peroxide. []

(3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

    Compound Description: This compound serves as a starting material in the synthesis of [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol, a potential impurity in paroxetine hydrochloride. []

    Relevance: This compound is closely related to 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, sharing the 4-(4-fluorophenyl)piperidine core. The key differences lie in the presence of a methyl group on the nitrogen atom and a hydroxymethyl group at the 3-position of the piperidine ring in (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine.

4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-ol

    Compound Description: This compound is a key intermediate in the synthesis of Fenspiride HCl, a bronchodilator medication. []

    Relevance: 4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-ol shares the piperidin-4-ol moiety with 4-(4-fluorophenyl)piperidin-4-ol hydrochloride. The structural variation arises from the substituents at the 1- and 4-positions of the piperidine ring. In the related compound, the 1-position is substituted with a 2-phenylethyl group, and the 4-position has an aminomethyl substituent, compared to the 4-fluorophenyl group in the target compound.

1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines

    Compound Description: This class of compounds was investigated for its potential as atypical dopamine transporter (DAT) inhibitors, aiming to develop treatments for psychostimulant use disorders. []

    Relevance: These compounds share the bis(4-fluorophenyl)methyl)sulfinyl)alkyl moiety with 4-(4-fluorophenyl)piperidin-4-ol hydrochloride. The structural variations within this class arise from modifications to the alicyclic amine portion, exploring different ring systems like piperazine, homopiperazine, and piperidine, and incorporating various alkyl substituents. These modifications were investigated to improve DAT affinity and metabolic stability compared to the target compound.

1-[(2,6-Dimethylphenoxy)ethyl]piperidin-4-ol (1)

    Compound Description: This aminoalkanol derivative is a potential anticonvulsant drug. Its crystal structure, determined by X-ray diffraction, reveals a network of O–H⋯N hydrogen bonds dominating its crystal packing. []

    Relevance: This compound shares the piperidin-4-ol moiety with 4-(4-fluorophenyl)piperidin-4-ol hydrochloride. It differs in the substituent at the nitrogen atom, having a (2,6-dimethylphenoxy)ethyl group compared to the 4-fluorophenyl group in the target compound.

1-[(2,3-dimethylphenoxy)ethyl]piperidin-4-ol (2)

    Compound Description: Similar to compound (1), this aminoalkanol derivative is also a potential anticonvulsant drug. X-ray diffraction analysis of its crystal structure revealed a predominance of O–H⋯N hydrogen bonds in its crystal packing. []

    Relevance: This compound also shares the piperidin-4-ol moiety with 4-(4-fluorophenyl)piperidin-4-ol hydrochloride. Its structural difference lies in the substituent at the nitrogen atom, possessing a (2,3-dimethylphenoxy)ethyl group in contrast to the 4-fluorophenyl group of the target compound.

1-[(2,3-dimethylphenoxy)ethyl]piperidin-4-ol N-oxide monohydrate (3)

    Compound Description: This aminoalkanol derivative is the N-oxide form of compound (2), also investigated for potential anticonvulsant properties. Its crystal structure, elucidated by X-ray diffraction, shows a crystal packing dominated by O–H⋯O hydrogen bonds, resulting in chain formation. []

    Relevance: This compound, while sharing the piperidin-4-ol core with 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, showcases a distinct structural difference due to the N-oxide functionality and the presence of a water molecule in its crystal structure. The N-oxide form significantly alters its chemical properties and potential interactions compared to the target compound.

(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

    Compound Description: LDK1229 is a novel cannabinoid CB1 receptor inverse agonist. It exhibits greater selectivity for the CB1 receptor over the CB2 receptor and has comparable efficacy to rimonabant (SR141716A) in antagonizing the basal G protein coupling activity of CB1. []

    Relevance: While structurally distinct from 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, LDK1229 shares the presence of a 4-fluorophenyl group. This highlights the potential relevance of exploring structural modifications around the 4-fluorophenyl moiety for modulating activity towards different targets like CB1 receptors.

4-(4-Chlorophenyl)piperidin-4-ol

    Compound Description: This compound is structurally analogous to 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, with the only difference being the halogen substituent on the phenyl ring. The crystal structure shows the formation of tetramers through O-H⋯N and N-H⋯O hydrogen bonds. []

    Relevance: The structural similarity to 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, differing only in the halogen substituent, suggests that the electronic properties of the halogen may play a role in the compound's activity or physicochemical properties. The presence of similar hydrogen bonding patterns in the crystal structure further emphasizes the structural similarities between the two compounds.

Properties

CAS Number

3929-30-4

Product Name

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

IUPAC Name

4-(4-fluorophenyl)piperidin-4-ol;hydrochloride

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H

InChI Key

XWAMSNBDXDQRRN-UHFFFAOYSA-N

SMILES

C1CNCCC1(C2=CC=C(C=C2)F)O.Cl

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)F)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.